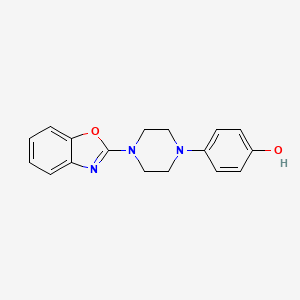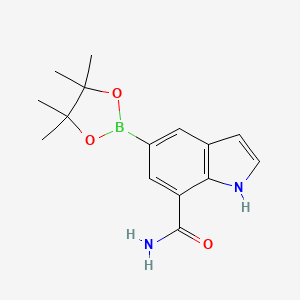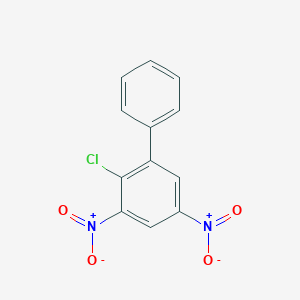
(2S)-3-Methoxy-2-(methylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-Methoxy-2-(methylamino)propanamide is a chemical compound with the molecular formula C5H11NO3 It is a derivative of serine, an amino acid, and features both methylation and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
(2S)-3-Methoxy-2-(methylamino)propanamide can be synthesized through several methods. One common approach involves the methylation of L-serine followed by amidation. The process typically includes:
Methylation: L-serine is treated with a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide.
Amidation: The resulting N-methyl-L-serine is then reacted with an amine source, such as ammonia or an amine derivative, under conditions that promote amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Catalytic Methods: Employing catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
(2S)-3-Methoxy-2-(methylamino)propanamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield N2,O-dimethyl-L-serine oxo derivatives.
Reduction: Can produce N2,O-dimethyl-L-serinol.
Substitution: Results in various substituted serinamide derivatives.
科学的研究の応用
(2S)-3-Methoxy-2-(methylamino)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism by which (2S)-3-Methoxy-2-(methylamino)propanamide exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: May interact with enzymes and receptors involved in amino acid metabolism.
Pathways: Can influence metabolic pathways related to serine and its derivatives, potentially affecting cellular processes such as protein synthesis and signal transduction.
類似化合物との比較
Similar Compounds
- N-methyl-L-serinamide
- O-methyl-L-serinamide
- N2,O-dimethyl-L-threoninamide
Uniqueness
(2S)-3-Methoxy-2-(methylamino)propanamide is unique due to its dual methylation at both the nitrogen and oxygen atoms, which can significantly alter its chemical reactivity and biological activity compared to other serinamide derivatives. This dual modification can enhance its stability and specificity in various applications.
特性
分子式 |
C5H12N2O2 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC名 |
(2S)-3-methoxy-2-(methylamino)propanamide |
InChI |
InChI=1S/C5H12N2O2/c1-7-4(3-9-2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8)/t4-/m0/s1 |
InChIキー |
UPPHKLRGHMXIIY-BYPYZUCNSA-N |
異性体SMILES |
CN[C@@H](COC)C(=O)N |
正規SMILES |
CNC(COC)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















